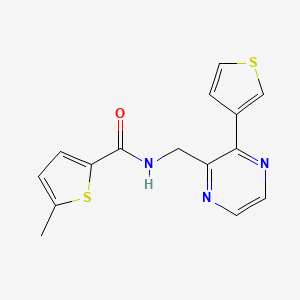
5-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . Thiophene-based analogs, including this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The thiophene ring mean plane lies almost in the plane of the oxadiazole ring, with a dihedral angle of 4.35 (9) .Chemical Reactions Analysis
The highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive and the lowest energy gap shows that the compound is the least stable and the most reactive .Physical And Chemical Properties Analysis
Thiophene, a key component of this compound, has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Mécanisme D'action
The exact mechanism of action of 5-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It has also been suggested that the compound may inhibit the activity of certain enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to cell death. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of important cellular components such as DNA and RNA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide in laboratory experiments is its broad-spectrum activity against various cancer cell lines and microorganisms. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 5-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of novel formulations of the compound to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its exact mechanism of action and to explore its potential applications in other fields such as material science and agriculture.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new applications for this compound.
Méthodes De Synthèse
The synthesis of 5-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide can be achieved using several methods. One of the most commonly used methods is the reaction of 2-amino-3-(thiophen-3-yl)pyrazine with 5-methyl-2-thiophenecarboxylic acid chloride in the presence of a base. This reaction results in the formation of the desired compound as a white solid.
Applications De Recherche Scientifique
5-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess antibacterial and antifungal activity, making it a promising candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
5-methyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-10-2-3-13(21-10)15(19)18-8-12-14(17-6-5-16-12)11-4-7-20-9-11/h2-7,9H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOWLIZRDRCWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-butan-2-ylphenyl)-2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2851017.png)

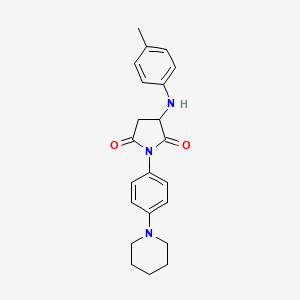

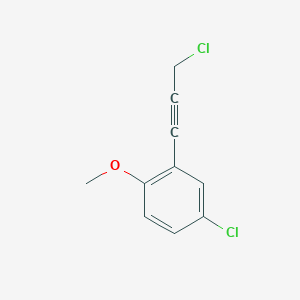

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2851024.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2851025.png)
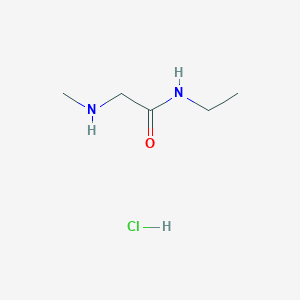
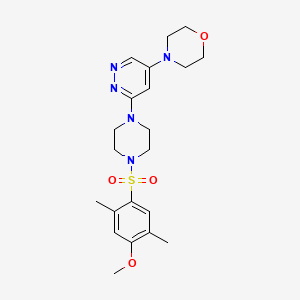
![1-[4-[3-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2851029.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2851031.png)
